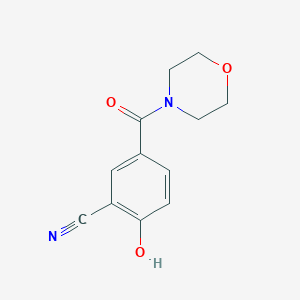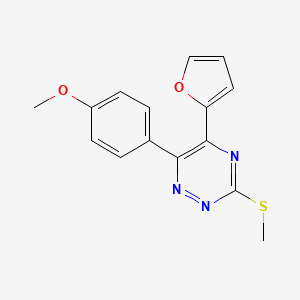
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with furanyl, methoxyphenyl, and methylthio groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with appropriate precursors such as nitriles or amidines, the triazine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the furanyl, methoxyphenyl, and methylthio groups can be achieved through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazine ring or substituents can be reduced under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Furanyl-Substituted Compounds: Molecules featuring the furanyl group.
Methoxyphenyl-Substituted Compounds: Compounds with methoxyphenyl groups.
Uniqueness
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
CAS No. |
832686-58-5 |
|---|---|
Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
5-(furan-2-yl)-6-(4-methoxyphenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C15H13N3O2S/c1-19-11-7-5-10(6-8-11)13-14(12-4-3-9-20-12)16-15(21-2)18-17-13/h3-9H,1-2H3 |
InChI Key |
HKAOVUKGIQLZSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N=N2)SC)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![[Bis(trimethylsilyl)methyl][(2-methoxy-3-methylphenyl)methyl]phosphane](/img/structure/B15159964.png)
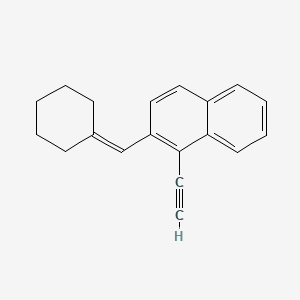
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
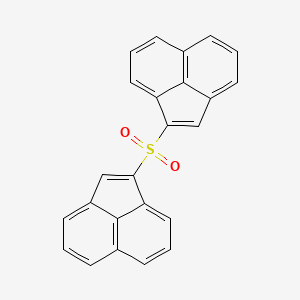
![N-{3-[4-(Bromomethyl)phenoxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B15159983.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
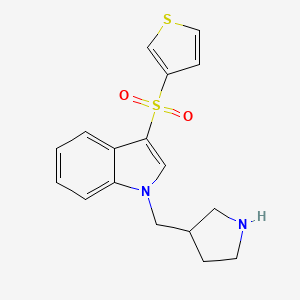
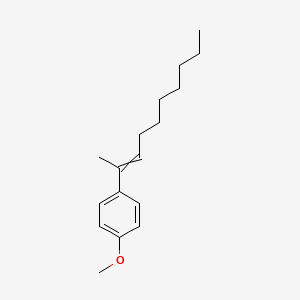
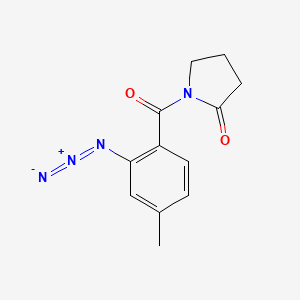
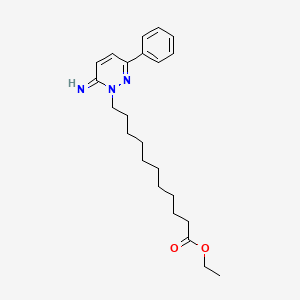
![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
